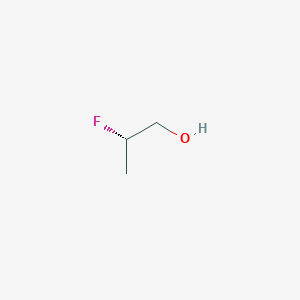
(2S)-2-fluoropropan-1-ol
Vue d'ensemble
Description
2S-2-Fluoropropan-1-ol (2FP) is a fluorinated alcohol, which is a colorless, volatile liquid with a sweet, pungent odor. It is a versatile compound and has been used in various fields, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. It has also been used as a solvent and in the production of specialty chemicals. In addition, 2FP has been studied for its potential applications in biomedical research, as it has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
(2S)-2-fluoropropan-1-ol is primarily utilized in radiosynthesis and imaging applications. For instance, it has been used in the facile radiosynthesis of fluorine-18 labeled beta-blockers, specifically in the synthesis of radiotracers like [(18)F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. These tracers, however, showed rapid washout, possibly limiting their use in cerebral PET imaging (Stephenson et al., 2008). Additionally, 1-(4-bromo-2-nitroimidazol-1-yl)-3-[(18)F]fluoropropan-2-ol, a novel radiotracer for brain hypoxia PET imaging, was synthesized and exhibited promising results in rodent models of stroke, showing potential for further development in this area (Nieto et al., 2015).
Electrochemical Applications
Research has explored the use of (2S)-2-fluoropropan-1-ol derivatives, such as 1-Fluoropropane-2-one, as SEI-forming additives for lithium-ion batteries. This additive has shown to improve first cycle efficiency, high-rate performance, and long-term cycling stability of the batteries (Krämer et al., 2012). The SEI-forming mechanism of 1-Fluoropropane-2-one, in combination with vinylene carbonate, has been studied, providing insights into the processes involving these additives (Krämer et al., 2012).
Medicinal Chemistry and Drug Development
(2S)-2-fluoropropan-1-ol and its derivatives are also utilized in medicinal chemistry and drug development. For example, microwave-assisted ring opening of epoxides with various amines, generating beta-amino alcohols, has shown potential in synthesizing compounds with significant potency against malaria (Robin et al., 2007). The compound has also been a part of studies focusing on the development of ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic 2-methylpropan-1-ol production in Escherichia coli, demonstrating the biotechnological applications of this compound in producing biofuels (Bastian et al., 2011).
Propriétés
IUPAC Name |
(2S)-2-fluoropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZJCKWUCBECD-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-fluoropropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)

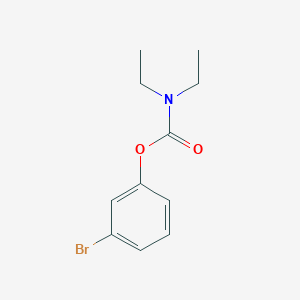


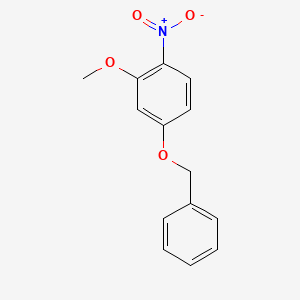
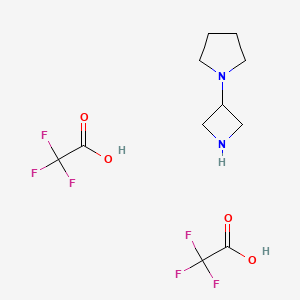
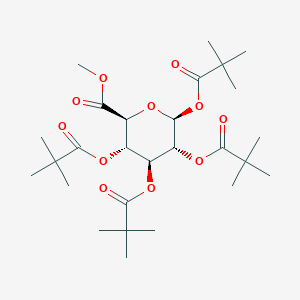


![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)
![5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine](/img/structure/B3043435.png)
![2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3043438.png)